molecular formula C10H15N3O B057423 [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol CAS No. 111247-61-1

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol

Cat. No. B057423
CAS RN: 111247-61-1
M. Wt: 193.25 g/mol
InChI Key: ZUNGTEUNVMHDIX-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)piperidin-4-yl]methanol, also known as 4-Piperidin-1-ylpyrimidin-2-ol (4-PPP), is an organic compound belonging to the piperidine family. It is an important intermediate in the synthesis of a variety of drugs and other biologically active compounds. It has been studied extensively in the past few decades due to its potential applications in drug development and laboratory research. This article will provide an overview of 4-PPP, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel compounds related to "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol" has been explored through various methodologies. For instance, Wu Feng (2011) reported the three-component synthesis and characterization of a derivative involving malononitrile, 4-methoxybenzaldehyde, and piperidine, indicating a strategic approach to developing complex molecules from simpler precursors (Wu Feng, 2011). Similarly, Girish et al. (2008) described the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, showcasing the use of X-ray crystallography for structural elucidation (H. R. Girish et al., 2008).

Pharmacokinetics and Metabolism

Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with a core structure related to "this compound", providing valuable insights into the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of these compounds (Raman K. Sharma et al., 2012).

Antimicrobial Activity

Merugu et al. (2010) explored the microwave-assisted synthesis and antibacterial activity of some piperidine-containing pyrimidine imines and thiazolidinones, highlighting the antimicrobial potential of these compounds (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Materials Science Applications

The applications of "this compound" derivatives extend into materials science, particularly in corrosion inhibition. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations, demonstrating the potential of these compounds in protecting metal surfaces (S. Kaya et al., 2016).

Safety and Hazards

The compound has a GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements and precautionary statements for the compound can be found in the MSDS .

properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNGTEUNVMHDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380153
Record name [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111247-61-1
Record name 1-(2-Pyrimidinyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111247-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-piperidinemethanol (1.00 g) in dimethyl sulfoxide (28.9 mL), 2-chloropyrimidine (994 mg) and potassium carbonate (2.40 g) were added and the mixture was stirred at 100° C. for three hours. After cooling the reaction mixture to room temperature, water was added to it and extraction was conducted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and after removing the desiccant by filtration, the filtrate was concentrated under reduced pressure to give [1-([pyrimidin-2-yl)piperidin-4-yl]methanol as a colorless oil (1.50 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
994 mg
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reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
28.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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